TAK-071 - 1820812-16-5

TAK-071

Catalog Number: EVT-3165377
CAS Number: 1820812-16-5
Molecular Formula: C24H24FN3O3
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Key parameters in the synthesis may include:

  • Temperature Control: Maintaining optimal temperatures during reactions to prevent decomposition or unwanted side reactions.
  • Purity Assessment: Utilizing techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
  • Yield Optimization: Adjusting reaction times and concentrations to maximize yield without compromising quality.
Molecular Structure Analysis

The molecular formula of TAK-071 is C21H25F1N2O2C_{21}H_{25}F_{1}N_{2}O_{2}. Its structure features a complex arrangement that includes:

  • A 4-fluoro substituent, enhancing receptor selectivity.
  • A tetrahydro-pyran ring, contributing to its pharmacological properties.
  • An isoindol-1-one backbone, which is crucial for its interaction with the muscarinic M1 receptor.

The three-dimensional conformation of TAK-071 allows it to fit into the binding pocket of the M1 receptor effectively, facilitating its role as a positive allosteric modulator. This structural specificity is essential for its cognitive-enhancing effects while minimizing side effects typically associated with non-selective muscarinic receptor activation.

Chemical Reactions Analysis

TAK-071 undergoes various chemical reactions during its interaction with biological systems. Key reactions include:

  • Binding Interactions: TAK-071 selectively binds to the M1 receptor, enhancing its activity in the presence of acetylcholine. This interaction can be described by equilibrium binding models that define how TAK-071 alters receptor conformation and function.
  • Metabolic Pathways: In vivo studies indicate that TAK-071 is metabolized primarily in the liver through cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential drug-drug interactions.
Mechanism of Action

TAK-071 functions as a positive allosteric modulator of the muscarinic M1 receptor. Its mechanism involves:

  • Enhancement of Acetylcholine Activity: By binding to an allosteric site on the M1 receptor, TAK-071 increases the efficacy of acetylcholine without directly activating the receptor itself. This results in improved signaling pathways associated with cognition and memory.
  • Reduction of Side Effects: Unlike traditional agonists that may activate multiple muscarinic receptors leading to adverse effects (e.g., gastrointestinal issues), TAK-071’s selective modulation minimizes these risks while providing therapeutic benefits.

Experimental data indicate that TAK-071 enhances cognitive performance in rodent models and shows potential benefits in human clinical trials for cognitive impairment associated with neurodegenerative diseases.

Physical and Chemical Properties Analysis

TAK-071 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in aqueous solutions, which is essential for oral bioavailability.
  • Stability: The compound maintains stability under physiological conditions, contributing to its prolonged half-life observed in clinical studies (approximately 46.3 to 60.5 hours).
  • Lipophilicity: Its lipophilic nature aids in effective brain penetration, allowing it to reach central nervous system targets efficiently.
Applications

TAK-071 has been investigated for various scientific applications:

  • Cognitive Enhancement: Clinical trials have demonstrated its potential to improve cognitive deficits in patients with Alzheimer’s disease and Parkinson’s disease.
  • Schizophrenia Treatment: Research suggests that TAK-071 may also address cognitive impairments and negative symptoms associated with schizophrenia.
  • Neuropharmacology Studies: As a tool compound, it aids in understanding cholinergic signaling pathways and their implications in neurodegenerative diseases.
Introduction to Muscarinic M1 Receptor Modulation in Cognitive Disorders

The muscarinic acetylcholine receptor M1 (M1 mAChR) is a critical regulator of cognitive processes in cortical and hippocampal brain regions. Dysfunction of this receptor is mechanistically linked to the pathophysiology of Alzheimer’s disease (AD), Parkinson’s disease with cognitive impairment (PD-CI), and schizophrenia. TAK-071 is a novel positive allosteric modulator (PAM) of the M1 receptor that enhances receptor sensitivity to endogenous acetylcholine without direct receptor activation. This approach offers a promising therapeutic strategy for cognitive impairment associated with these disorders, circumventing historical challenges associated with orthosteric agonists.

Role of M1 Receptor Dysfunction in Alzheimer’s Disease and Schizophrenia Pathophysiology

Alzheimer’s Disease (AD):M1 mAChR loss exacerbates AD pathology through multiple interconnected mechanisms:

  • Amyloid-β (Aβ) Accumulation: M1 receptor deletion in transgenic AD models (e.g., 3xTgAD mice) increases amyloidogenic processing of APP, elevating soluble Aβ and plaque burden. M1 activation promotes non-amyloidogenic α-secretase cleavage, reducing pathogenic Aβ species [3] [4].
  • Tau Hyperphosphorylation: Genetic ablation of M1 receptors amplifies glycogen synthase kinase-3β (GSK-3β) activity, accelerating tau phosphorylation and neurofibrillary tangle formation [3].
  • Synaptic and Cognitive Deficits: M1 signaling maintains synaptic integrity via PKC activation. Its loss impairs long-term potentiation (LTP) and hippocampal-dependent memory tasks, as demonstrated in Morris water maze and contextual fear conditioning assays [3] [10].

Table 1: M1 Receptor Dysfunction in Alzheimer’s Disease Models

Pathological ProcessEffect of M1 LossMolecular Mechanism
Amyloid-β pathology↑ 2.5-fold plaque burdenImpaired APP non-amyloidogenic cleavage
Tau phosphorylation↑ p-tau (AT8 epitope) by 80%GSK-3β hyperactivity
Synaptic function↓ LTP by 60%Reduced PKC activation & CREB phosphorylation
Cognitive performance↓ Novel object recognition by 40%ChAT dysfunction & oxidative stress

Schizophrenia:M1 receptors modulate dopaminergic and glutamatergic pathways implicated in cognitive impairment associated with schizophrenia (CIAS):

  • Cortical Circuit Dysregulation: M1 receptors on prefrontal pyramidal neurons regulate GABAergic interneurons. M1 deficiency disrupts excitatory/inhibitory balance, impairing working memory and attention [5] [6].
  • Dopaminergic Integration: M1 activation inhibits striatal dopamine release, potentially counteracting mesolimbic hyperactivity underlying psychosis. Post-mortem studies show 30-50% lower M1 density in schizophrenia patients’ cortices, correlating with cognitive deficit severity [5] [8].
  • Subgroup Pathophysiology: A subset of schizophrenia patients termed Muscarinic Receptor Deficit Schizophrenia (MRDS) exhibit >75% cortical M1 loss, rendering them resistant to conventional therapies but potentially responsive to M1 PAMs [8].

Table 2: M1 Dysregulation in Schizophrenia Subtypes

ParameterNon-MRDSMRDS Subgroup
Cortical M1 density~20% reduction>75% reduction
BQCA PAM efficacyNormal response↓ Allosteric modulation in BA6, hippocampus
Cognitive correlationModerate deficitSevere executive dysfunction

Rationale for Targeting M1 Receptor Allosteric Modulation Over Orthosteric Agonism

Orthosteric M1 agonists (e.g., xanomeline, TZ4M) face significant limitations:

  • Receptor Subtype Selectivity: The orthosteric acetylcholine binding site is highly conserved across mAChR subtypes (M1-M5). Even moderately selective agonists like xanomeline (M1/M4-preferring) activate peripheral M2/M3 receptors, causing dose-limiting adverse effects (e.g., salivation, gastrointestinal distress) [6] [7].
  • Receptor Desensitization: Sustained orthosteric agonism induces receptor internalization, diminishing therapeutic effects over time. In contrast, PAMs enhance endogenous acetylcholine signaling without direct activation, preserving physiological receptor trafficking [7] [9].
  • Pathology-Dependent Efficacy: In advanced neurodegeneration with profound cholinergic denervation, orthosteric agonists require supraphysiological receptor occupancy for efficacy. PAMs like TAK-071 amplify residual acetylcholine signaling, potentially maintaining efficacy in low-acetylcholine environments [4] [7].

Advantages of TAK-071 as an M1 PAM:

  • Molecular Mechanism: TAK-071 binds a topographically distinct allosteric site (between transmembrane helices 2/3), inducing conformational changes that increase acetylcholine affinity and signaling efficacy without intrinsic agonism. Its EC₅₀ for M1 potentiation is 520 nM with >100-fold selectivity over other mAChRs [9].
  • Functional Selectivity: Unlike orthosteric agonists, TAK-071 demonstrates probe dependence—it selectively amplifies M1 responses to acetylcholine but not other ligands. This fine-tuning preserves spatiotemporal signaling patterns in neuronal circuits [7].
  • Disease-Modifying Potential: In rodent models, TAK-071 (0.3 mg/kg):
  • Restores hippocampal inositol monophosphate production (M1/Gq/PLC pathway)
  • Reverses scopolamine-induced cognitive deficits in novel object recognition
  • Increases c-Fos activation in prefrontal cortex, indicating pro-cognitive network engagement [9] [2].
  • Clinical Translation: A Phase 2 trial in PD-CI patients (NCT04334317) demonstrated that TAK-071 significantly improved cognitive composite scores (LS mean difference: 0.22, p=0.01) despite no effects on gait variability. This highlights its specific pro-cognitive effects in neurodegenerative conditions [2].

Properties

CAS Number

1820812-16-5

Product Name

TAK-071

IUPAC Name

4-fluoro-2-[(3S,4S)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one

Molecular Formula

C24H24FN3O3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H24FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21-22,29H,7,10-11,13-14H2,1H3/t21-,22-/m0/s1

InChI Key

WFSARWQASFQZMG-VXKWHMMOSA-N

SMILES

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCCC5O)F

Canonical SMILES

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCCC5O)F

Isomeric SMILES

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)[C@H]5COCC[C@@H]5O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.